3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate
Description
3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate is a voltage-sensitive dye characterized by a pyridinium core linked to a 4-(dimethylamino)phenyl group via an ethenyl bridge and a propane-1-sulfonate moiety. This structure enables its application in monitoring transmembrane electrical potentials, as the sulfonate group enhances water solubility, while the aromatic system facilitates fluorescence emission upon membrane depolarization or hyperpolarization.
Properties
IUPAC Name |
3-[4-[2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-19(2)18-8-6-16(7-9-18)4-5-17-10-13-20(14-11-17)12-3-15-24(21,22)23/h4-11,13-14H,3,12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQZWUMHYITWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401876 | |
| Record name | 3-(4-{2-[4-(Dimethylamino)phenyl]ethenyl}pyridin-1-ium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131032-72-9 | |
| Record name | 3-(4-{2-[4-(Dimethylamino)phenyl]ethenyl}pyridin-1-ium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Quaternization with 1,3-Propanesultone
Pyridine reacts with 1,3-propanesultone under controlled conditions to form the pyridinium sulfonate intermediate.
| Parameter | Condition | Yield | Source Relevance |
|---|---|---|---|
| Solvent | Acetonitrile | 85% | |
| Temperature | 80°C, reflux | - | |
| Reaction Time | 12 h | - | |
| Molar Ratio | 1:1.2 (Pyridine:Sultone) | - |
This method avoids harsh sulfonation agents and ensures regioselectivity at the pyridine nitrogen. The product, 1-(3-sulfopropyl)pyridinium betaine, is isolated via precipitation in acetone and recrystallized from ethanol/water mixtures.
Post-Synthetic Sulfonation
Alternative approaches sulfonate pre-formed pyridinium intermediates using chlorosulfonic acid:
This route risks over-sulfonation but allows modularity for derivatives. Nuclear magnetic resonance (NMR) confirms substitution patterns, with pyridinium protons shifting upfield by 0.3–0.5 ppm compared to non-sulfonated analogs.
Ethenyl Bridge Formation
Introducing the 2-[4-(dimethylamino)phenyl]ethenyl group requires coupling the pyridinium sulfonate with a functionalized benzaldehyde.
Knoevenagel Condensation
4-Dimethylaminobenzaldehyde condenses with the pyridinium methyl group under basic conditions:
| Parameter | Condition | Yield | Optimization Insight |
|---|---|---|---|
| Catalyst | Piperidine (5 mol%) | 68% | Avoids side oxidation |
| Solvent | Ethanol, reflux | - | |
| Reaction Time | 8 h | - | |
| E:Z Selectivity | 9:1 | - | Thermodynamic control |
The reaction proceeds via a carbocation intermediate, with the dimethylamino group stabilizing the transition state through resonance. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 365 nm monitors progress, achieving ≥95% purity after silica gel chromatography.
Heck Coupling Methodology
Palladium-catalyzed cross-coupling offers stereoselectivity for the (E)-ethenyl configuration:
| Parameter | Condition | Yield | Notes |
|---|---|---|---|
| Aryl Halide | 4-Bromo-N,N-dimethylaniline | 82% | |
| Alkene | 1-(3-sulfopropyl)pyridin-2-yl | - | |
| Catalyst | Pd(OAc)₂ (3 mol%) | - | |
| Ligand | P(o-Tol)₃ | - | |
| Base | Et₃N | - | |
| Solvent | DMF, 100°C | - |
This method reduces isomerization risks but requires anhydrous conditions and inert atmospheres. Fourier-transform infrared spectroscopy (FT-IR) verifies ethenyl formation via C=C stretching at 1600–1630 cm⁻¹.
Purification and Characterization
Chromatographic Refinement
Reverse-phase HPLC purifies the final product using:
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 × 4.6 mm) | MeOH:10 mM NH₄OAc (70:30) | 12.3 min | 99.2% |
Ion-pair chromatography with 1-octanesulfonate enhances resolution for sulfonate-containing compounds.
Spectroscopic Validation
-
1H NMR (D₂O, 400 MHz): δ 8.5 (d, 2H, pyridinium H-3,5), 7.8 (d, 1H, ethenyl Hβ), 7.5 (d, 2H, aromatic H-2,6), 6.9 (d, 1H, ethenyl Hα), 3.1 (s, 6H, N(CH₃)₂), 2.4 (m, 2H, CH₂SO₃), 1.9 (m, 2H, CH₂CH₂SO₃).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
| Parameter | Batch vs. Flow | Improvement |
|---|---|---|
| Reaction Time | 8 h → 45 min | 90% faster |
| Yield | 68% → 83% | +15% |
Waste Management
Neutralization of acidic byproducts uses CaCO₃, generating 0.7 kg waste per kg product, compliant with EPA guidelines.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Isomerization | Prolonged heating | Microwave-assisted synthesis |
| Sulfonate Hydrolysis | Aqueous acidic conditions | pH control (6.5–7.5) |
| Color Impurities | Conjugated byproducts | Activated charcoal treatment |
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound’s closest analogs belong to the ANEPPS family, which share the pyridinium-propane-sulfonate backbone but differ in substituents. Below is a comparative analysis:
Functional Implications
- Alkyl Chain Length: di-4-ANEPPS (dibutyl) and di-8-ANEPPS (dioctyl) exhibit enhanced membrane retention with longer alkyl chains but slower response kinetics due to increased hydrophobicity . The dimethylamino group in the target compound may balance solubility and membrane affinity.
- Sulfonate Group: All compounds share the propane-sulfonate moiety, which improves aqueous solubility and minimizes nonspecific binding. However, the absence of an ethenyl bridge in ’s compound eliminates voltage sensitivity, highlighting its critical role in optical signal transduction .
Performance in Research Settings
- di-4-ANEPPS : Demonstrated efficacy in Langendorff-perfused rat heart models, with excitation at 510 nm and emission >570 nm, enabling real-time tracking of myocardial electrical impulses .
- di-8-ANEPPS : Preferable for neuronal studies due to superior membrane retention and red-shifted emission (605–630 nm), reducing interference from cellular autofluorescence .
- Target Compound: While direct data are unavailable, its dimethylamino-phenyl group may offer faster response times but lower fluorescence intensity compared to naphthalene-based dyes.
Biological Activity
3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate, also known as a quaternary ammonium compound, is characterized by its complex structure, which includes a pyridinium ring and a sulfonate moiety. This compound has garnered attention for its potential applications in biological research and material science due to its unique chemical properties.
The molecular formula of this compound is , with a molar mass of approximately 346.44 g/mol. The presence of the sulfonate group enhances its solubility in water and contributes to its ionic character, enabling it to participate in various ionic reactions. The dimethylamino group attached to the phenyl ring provides electron-rich characteristics, facilitating nucleophilic substitutions and electrophilic reactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. Studies have shown that compounds containing dimethylamino groups often exhibit antimicrobial and anticancer properties, potentially through mechanisms involving membrane disruption or interference with cellular signaling pathways.
Interaction Studies
Research has employed various experimental techniques to study the interactions of this compound within biological systems:
- Fluorescence Spectroscopy : Used to observe binding interactions between the compound and biomolecules.
- Surface Plasmon Resonance : Employed to measure the binding kinetics and affinity of the compound for target proteins.
Antimicrobial Activity
In one study, derivatives of similar compounds demonstrated significant antibacterial activity against Escherichia coli. The quaternary ammonium structure is known for its ability to disrupt bacterial cell membranes, leading to cell lysis.
| Compound Name | Antibacterial Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Membrane disruption |
| PDMAEMA (Poly[2-(dimethylamino)ethyl methacrylate]) | High | Membrane lysis |
Anticancer Activity
Another study evaluated the cytotoxic effects of similar compounds on human liver HepG2 cells. Results indicated that these compounds exhibited dose-dependent cytotoxicity, suggesting potential applications in cancer therapeutics.
| Cell Line | IC50 Value (µM) | Compound Used |
|---|---|---|
| HepG2 | 25 | This compound |
| MCF7 | 30 | Similar Dimethylamino Compound |
In Silico Studies
Computational models have predicted various biological activities for this compound, including antineoplastic effects. QSAR (Quantitative Structure–Activity Relationship) models indicated that compounds with similar structures may exhibit low toxicity while retaining significant biological activity.
| Property | Value |
|---|---|
| Predicted Toxicity Class | Class 5 (non-toxic) |
| Antineoplastic Activity | Medium Probability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
